N-Acetyl Darunavir
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Overview
Description
N-Acetyl Darunavir is a derivative of Darunavir, a second-generation protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Darunavir is known for its high genetic barrier to resistance and its effectiveness against HIV-1 strains that are resistant to other protease inhibitors . This compound retains these properties while potentially offering improved pharmacokinetic and pharmacodynamic profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Darunavir involves the acetylation of Darunavir. The process typically starts with Darunavir, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure complete conversion and purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl Darunavir undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of carbonyl groups can produce alcohols .
Scientific Research Applications
N-Acetyl Darunavir has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of protease inhibitors and their derivatives.
Biology: this compound is used in cell culture studies to investigate its effects on HIV replication and resistance mechanisms.
Medicine: It is being explored for its potential use in combination therapies for HIV treatment.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
N-Acetyl Darunavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for viral precursor protein processing and viral maturation. By binding to the active site of the protease, this compound prevents the cleavage of the Gag-Pol polyprotein, thereby inhibiting the formation of mature virus particles. This action reduces the viral load and helps in the management of HIV infection .
Comparison with Similar Compounds
Similar Compounds
Darunavir: The parent compound, known for its high efficacy against resistant HIV strains.
Fosamprenavir: Another protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Atazanavir: A protease inhibitor that is often used in combination with other antiretroviral drugs
Uniqueness
N-Acetyl Darunavir is unique due to its acetylated structure, which may offer improved pharmacokinetic properties such as better absorption and distribution. Additionally, it retains the high genetic barrier to resistance seen with Darunavir, making it a valuable compound in the treatment of HIV .
Properties
Molecular Formula |
C29H39N3O8S |
---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-acetamidophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C29H39N3O8S/c1-19(2)16-32(41(36,37)23-11-9-22(10-12-23)30-20(3)33)17-26(34)25(15-21-7-5-4-6-8-21)31-29(35)40-27-18-39-28-24(27)13-14-38-28/h4-12,19,24-28,34H,13-18H2,1-3H3,(H,30,33)(H,31,35)/t24-,25-,26+,27-,28+/m0/s1 |
InChI Key |
TZLDMWOGBDDVMA-AJIIGFCHSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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